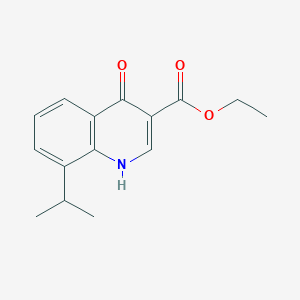

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-8-propan-2-yl-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-10(9(2)3)6-5-7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNHZSHCWKRPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline with isopropyl bromide and ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the quinoline ring reacts with isopropyl bromide to form the isopropyl derivative. Subsequently, the carboxylate group is introduced by reacting the intermediate with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents such as sodium borohydride.

Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-oxo-8-isopropylquinoline-3-carboxylate.

Reduction: 4-hydroxy-8-isopropyl-1,2-dihydroquinoline-3-carboxylate.

Substitution: Various alkyl-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups enable the compound to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the quinoline ring can intercalate with DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position substituent significantly impacts molecular properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, trifluoromethoxy) : These substituents enhance electrophilic character, favoring reactions like nucleophilic aromatic substitution. The nitro derivative (CAS 131548-98-6) may exhibit higher reactivity in synthetic modifications .

Core Structural Modifications

Quinoline vs. Isoquinoline Derivatives

Compounds with isoquinoline cores (e.g., Ethyl 3-isoquinolinecarboxylate, CAS 882679-56-3) exhibit distinct electronic profiles due to the nitrogen position. Isoquinoline derivatives often show altered binding interactions in biological systems compared to quinoline analogs .

Ester Group Variations

- Ethyl vs. Methyl Esters: Methyl isoquinoline-3-carboxylate (CAS 50458-79-2) has a lower molecular weight (201.18 vs.

Physicochemical Properties

- Boiling Points and Density: For example, Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 139179-03-6) has a predicted boiling point of 426.5±45.0°C and density of 1.31±0.1 g/cm³, reflecting the impact of halogenation and additional alkyl groups .

- pKa Values : The trifluoromethoxy derivative’s pKa is expected to be lower than the target compound due to its electron-withdrawing nature, influencing ionization under physiological conditions .

Biological Activity

Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be characterized by its unique quinoline structure, which contributes to its biological efficacy. The presence of the hydroxyl and carboxylate groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 × 10⁻⁴ mg/mL |

| Escherichia coli | 1 × 10⁻⁴ mg/mL |

| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL |

The compound demonstrated lower MIC values compared to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells, demonstrating significant anticancer potential .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have highlighted their potential in combating viral infections. This compound showed notable activity against influenza viruses.

Table 2: Antiviral Activity Against Influenza Virus

| Compound | Viral Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 91.2 | 2.4 |

| Standard Antiviral Drug | 79.3 | 79.3 |

The compound exhibited high antiviral activity with low cytotoxicity, making it a candidate for further development in antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets. Modifications at various positions on the quinoline ring have been studied to optimize activity.

Key Findings in SAR Studies:

- Hydroxyl Group: Enhances hydrogen bonding capabilities.

- Carboxylic Acid Moiety: Critical for interaction with target proteins.

- Isopropyl Substitution: Increases lipophilicity, improving membrane permeability.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4-hydroxy-8-isopropylquinoline-3-carboxylate, and how is purity confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include:

- Esterification : Reacting 4-hydroxyquinoline-3-carboxylic acid with ethanol under acidic conditions to form the ethyl ester .

- Isopropyl Substitution : Introducing the 8-isopropyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product.

Q. Purity Confirmation :

- NMR Spectroscopy : H and C NMR verify functional groups (e.g., ester carbonyl at ~165-170 ppm, isopropyl protons as a septet at ~2.5-3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond angles and hydrogen-bonding patterns. Tools like SHELXL and ORTEP-III refine the structure.

- FT-IR Spectroscopy : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Elemental Analysis : Validates empirical formula (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) for alkylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to toluene .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .

Q. What mechanisms underlie the biological activity of this compound, and how are target interactions studied?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of bacterial DNA gyrase or topoisomerase IV using fluorescence-based assays .

- Cellular Uptake Studies : Radiolabeled compound tracks intracellular accumulation in cancer cell lines (e.g., HeLa) .

- Molecular Docking : Software like AutoDock predicts binding modes to targets (e.g., hydrophobic interactions with isopropyl group) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform ATP levels in cytotoxicity assays) .

- Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing isopropyl with methyl) to isolate contributing factors .

Q. What advanced computational methods validate the hydrogen-bonding network in this compound crystals?

Methodological Answer:

Q. How does the 8-isopropyl substituent influence physicochemical properties compared to analogs?

Methodological Answer:

- LogP Measurements : Isopropyl increases hydrophobicity (LogP ~2.8 vs. 1.5 for 8-methyl analogs) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows higher melting points (mp ~215°C) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.